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molecular formula C12H10FNO2 B6366976 4-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one CAS No. 1173157-92-0

4-(2-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one

Cat. No. B6366976
M. Wt: 219.21 g/mol
InChI Key: LKKACBHNEYETDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296743B2

Procedure details

4-(2-Fluoro-4-methoxyphenyl)-2-methoxypyridine (1.34 g, 5.72 mmol) was stirred in concentrated hydrochloric acid (25.5 mL) at reflux for 18 h. The reaction was cooled to 0° C. and neutralized with solid NaOH. The resulting solids were collected by filtration and dried under vacuum to yield the title compound (1.09 g, 87%) as a light brown solid: 1H NMR (300 MHz, DMSO-d6) δ 7.52-7.38 (m, 2H), 6.97-6.85 (m, 2H), 6.42-6.33 (m, 2H), 3.80 (s, 3H); ESI MS m/z 220 [M+H]+.
Name
4-(2-Fluoro-4-methoxyphenyl)-2-methoxypyridine
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
25.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10]1[CH:15]=[CH:14][N:13]=[C:12]([O:16]C)[CH:11]=1.[OH-].[Na+]>Cl>[F:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[C:10]1[CH:15]=[CH:14][NH:13][C:12](=[O:16])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
4-(2-Fluoro-4-methoxyphenyl)-2-methoxypyridine
Quantity
1.34 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)OC)C1=CC(=NC=C1)OC
Name
Quantity
25.5 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC(=C1)OC)C1=CC(NC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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